Tricyclamol cation
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclamol cation is a quaternary ammonium compound known for its crystalline, odorless nature and high solubility in water . It has been utilized for its spasmolytic action on smooth muscle, effectively inhibiting the spasmogenic effects of various agents such as acetylcholine, carbachol, pilocarpine, and barium chloride . This compound has shown significant potential in reducing the motility of the stomach and duodenum, making it valuable in controlling pain associated with peptic ulceration .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tricyclamol cation involves the reaction of triphenylene with gallium(III) chloride under an argon atmosphere. The mixture is stirred at 40°C for 90 minutes, resulting in a bright pink suspension . This method highlights the importance of controlled conditions to achieve the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves large-scale reactions under controlled environments to ensure purity and yield. The use of high-purity reagents and precise temperature control are crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions: Tricyclamol cation undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although detailed mechanisms are not widely documented.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: this compound can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as halides or hydroxides.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted ammonium compounds.
Scientific Research Applications
Tricyclamol cation has diverse applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Investigated for its effects on smooth muscle and potential therapeutic applications.
Medicine: Explored for its spasmolytic properties and potential use in treating conditions like peptic ulcers.
Mechanism of Action
Tricyclamol cation exerts its effects primarily through its action on smooth muscle. It inhibits the spasmogenic effects of acetylcholine and other agents by blocking the superior cervical ganglion . This action reduces the motility of the stomach and duodenum, providing relief from spasms and associated pain .
Comparison with Similar Compounds
Atropine: Another anticholinergic agent with spasmolytic properties.
Hyoscyamine: Similar in its effects on smooth muscle but less potent than tricyclamol cation.
Scopolamine: Used for its antispasmodic and antiemetic properties.
Uniqueness: this compound is unique due to its high solubility in water and its potent spasmolytic action, which is significantly more effective than hyoscyamine in reducing stomach and duodenal motility . Its ability to inhibit a wide range of spasmogenic agents makes it a valuable compound in both research and therapeutic applications.
Properties
CAS No. |
60-48-0 |
---|---|
Molecular Formula |
C20H32NO+ |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
1-cyclohexyl-3-(1-methylpyrrolidin-1-ium-1-yl)-1-phenylpropan-1-ol |
InChI |
InChI=1S/C20H32NO/c1-21(15-8-9-16-21)17-14-20(22,18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2,4-5,10-11,19,22H,3,6-9,12-17H2,1H3/q+1 |
InChI Key |
FRBBPWXCRBHYJQ-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CCCC1)CCC(C2CCCCC2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.